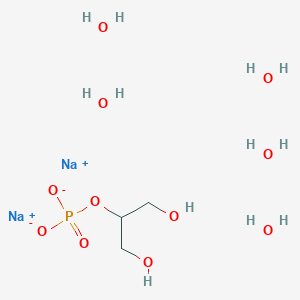
Natrium-2-Glycerophosphat-Pentahydrat
Übersicht
Beschreibung
Cytidine 3’-monophosphate is a nucleotide that plays a crucial role in various biological processes. It is composed of a cytosine base, a ribose sugar, and a phosphate group attached to the 3’ position of the ribose. This compound is found in RNA molecules and is involved in the synthesis and regulation of nucleic acids .
Wissenschaftliche Forschungsanwendungen
Cytidin-3'-monophosphat hat zahlreiche Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Baustein für die Synthese von Nukleinsäuren und Nukleotiden verwendet . In der Biologie spielt es eine Rolle bei der Regulation der Genexpression und der Synthese von RNA . In der Medizin wird Cytidin-3'-monophosphat auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von neuropsychiatrischen Erkrankungen und der Verbesserung der kognitiven Funktion untersucht . Darüber hinaus wird es in der Lebensmittelindustrie als Geschmacksverstärker und bei der Herstellung bestimmter Arzneimittel verwendet .
Wirkmechanismus
Der Wirkmechanismus von Cytidin-3'-monophosphat beinhaltet seine Einarbeitung in RNA-Moleküle, wo es an der Synthese und Regulation von Nukleinsäuren beteiligt ist . Es dient als Substrat für verschiedene Enzyme, darunter Ribonuklease und Nukleotidasen, die seine Phosphorylierung und Dephosphorylierung katalysieren . Diese enzymatischen Reaktionen sind unerlässlich, um das Gleichgewicht der Nukleotide in der Zelle aufrechtzuerhalten und eine ordnungsgemäße Zellfunktion sicherzustellen .
Biochemische Analyse
Biochemical Properties
Sodium 2-glycerophosphate pentahydrate plays a crucial role in biochemical reactions. It acts as a phosphate group donor and is involved in the hydrolysis to inorganic phosphate and glycerol in the body . This reaction is dependent on the activity of serum alkaline phosphatases .
Cellular Effects
The compound has a profound impact on various types of cells and cellular processes. It is used as a phosphatase inhibitor and promotes bone matrix mineralization while delivering to osteoblasts by providing a source of phosphate ions .
Molecular Mechanism
At the molecular level, Sodium 2-glycerophosphate pentahydrate acts as a donor of inorganic phosphate . It is hydrolyzed to form inorganic phosphate, a process that is dependent on serum alkaline phosphatase activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sodium 2-glycerophosphate pentahydrate can change over time. Peak serum phosphate concentration is reached in 4 hours
Dosage Effects in Animal Models
The effects of Sodium 2-glycerophosphate pentahydrate can vary with different dosages in animal models
Metabolic Pathways
Sodium 2-glycerophosphate pentahydrate is involved in the metabolic pathway where it is hydrolyzed to inorganic phosphate . The extent of this reaction is dependent on serum alkaline phosphatase activity .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Cytidin-3'-monophosphat kann durch verschiedene chemische und enzymatische Verfahren synthetisiert werden. Ein gängiges Verfahren beinhaltet die Phosphorylierung von Cytidin unter Verwendung von Phosphorylchlorid oder anderen Phosphorylierungsmitteln bei niedrigen Temperaturen, typischerweise zwischen -15 °C und -5 °C . Die Reaktion wird dann mit Eiswasser abgebrochen, gefolgt von Hydrolyse und Extraktion mit einem Alkylhalogenid . Die organische Phase wird abgetrennt und das Produkt kristallisiert und gereinigt .
Industrielle Produktionsverfahren: In industriellen Umgebungen beinhaltet die Produktion von Cytidin-3'-monophosphat häufig multienzymatische Systeme, die natürliche biosynthetische Pfade imitieren . Diese Verfahren sind umweltfreundlicher und effizienter als die traditionelle chemische Synthese, da sie den Bedarf an mehreren Schutz- und Entschützschritten reduzieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Cytidin-3'-monophosphat unterliegt verschiedenen chemischen Reaktionen, darunter Phosphorylierung, Dephosphorylierung und Hydrolyse . Es kann phosphoryliert werden, um Cytidin-diphosphat und Cytidin-triphosphat zu bilden . Die Dephosphorylierung von Cytidin-3'-monophosphat führt zur Bildung von Cytidin .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen von Cytidin-3'-monophosphat verwendet werden, umfassen Phosphorylchlorid, Alkylhalogenide und verschiedene Enzyme wie Ribonuklease und Nukleotidasen . Reaktionsbedingungen umfassen typischerweise niedrige Temperaturen und kontrollierte pH-Werte, um die Stabilität der Verbindung zu gewährleisten .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von Cytidin-3'-monophosphat gebildet werden, umfassen Cytidin-diphosphat, Cytidin-triphosphat und Cytidin . Diese Produkte sind für verschiedene zelluläre Prozesse unerlässlich, darunter die RNA-Synthese und -Regulation .
Wirkmechanismus
The mechanism of action of cytidine 3’-monophosphate involves its incorporation into RNA molecules, where it participates in the synthesis and regulation of nucleic acids . It acts as a substrate for various enzymes, including ribonuclease and nucleotidases, which catalyze its phosphorylation and dephosphorylation . These enzymatic reactions are essential for maintaining the balance of nucleotides within the cell and ensuring proper cellular function .
Vergleich Mit ähnlichen Verbindungen
Cytidin-3'-monophosphat ähnelt anderen Nukleotiden wie Cytidin-5'-monophosphat, Uridin-monophosphat und Adenosin-monophosphat . Es ist jedoch in seiner spezifischen Rolle bei der RNA-Synthese und -Regulation einzigartig . Im Gegensatz zu Cytidin-5'-monophosphat, das an der DNA-Synthese beteiligt ist, ist Cytidin-3'-monophosphat hauptsächlich mit RNA assoziiert . Andere ähnliche Verbindungen umfassen Cytidin-diphosphat und Cytidin-triphosphat, die stärker phosphorylierte Formen von Cytidin-monophosphat sind .
Eigenschaften
IUPAC Name |
disodium;1,3-dihydroxypropan-2-yl phosphate;pentahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O6P.2Na.5H2O/c4-1-3(2-5)9-10(6,7)8;;;;;;;/h3-5H,1-2H2,(H2,6,7,8);;;5*1H2/q;2*+1;;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMUISUYOHQFQH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)OP(=O)([O-])[O-])O.O.O.O.O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H17Na2O11P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60158536 | |
| Record name | Sodium 2-glycerophosphate pentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60158536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13408-09-8, 154804-51-0 | |
| Record name | Sodium 2-glycerophosphate pentahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013408098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 2-glycerophosphate pentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60158536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 154804-51-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM 2-GLYCEROPHOSPHATE PENTAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JIY5MMX0E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


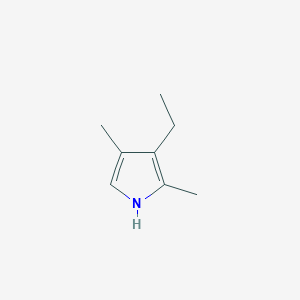



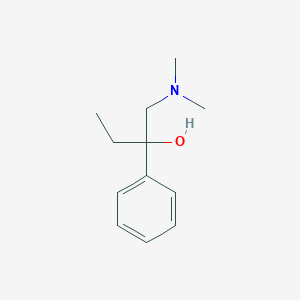
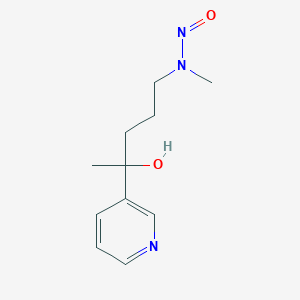
![N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide](/img/structure/B31995.png)

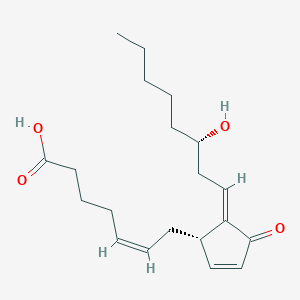

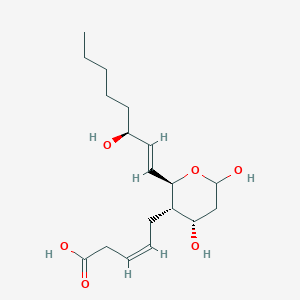
![2-[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B32020.png)


